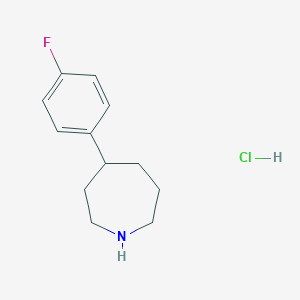

4-(4-Fluorophenyl)azepane hydrochloride

CAS No.: 1432679-34-9

Cat. No.: VC2964578

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432679-34-9 |

|---|---|

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)azepane;hydrochloride |

| Standard InChI | InChI=1S/C12H16FN.ClH/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10;/h3-6,10,14H,1-2,7-9H2;1H |

| Standard InChI Key | KDRLSUHCFKNZRK-UHFFFAOYSA-N |

| SMILES | C1CC(CCNC1)C2=CC=C(C=C2)F.Cl |

| Canonical SMILES | C1CC(CCNC1)C2=CC=C(C=C2)F.Cl |

Introduction

Physical and Chemical Properties

4-(4-Fluorophenyl)azepane hydrochloride possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and biological systems. These properties are crucial for understanding its potential applications in medicinal chemistry and organic synthesis.

Basic Physical Properties

The compound exists as a salt form (hydrochloride), which typically appears as a crystalline powder at standard conditions . Below is a comprehensive table of its fundamental physical and chemical properties:

Structural Characteristics

The molecular structure of 4-(4-Fluorophenyl)azepane hydrochloride consists of a seven-membered azepane ring with a para-fluorophenyl group attached at the 4-position. The compound is present as a hydrochloride salt, which affects its solubility and stability characteristics.

Key structural identifiers include:

-

Standard InChI: InChI=1S/C12H16FN.ClH/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10;/h3-6,10,14H,1-2,7-9H2;1H

-

InChIKey: KDRLSUHCFKNZRK-UHFFFAOYSA-N

-

SMILES: C1CC(CCNC1)C2=CC=C(C=C2)F.Cl

The seven-membered azepane ring provides a distinct molecular geometry that influences the compound's reactivity and binding characteristics in biological systems.

Chemical Reactivity

As a nitrogen-containing heterocyclic compound, 4-(4-Fluorophenyl)azepane hydrochloride can participate in various chemical reactions typical of secondary amines when in its free base form. The presence of the para-fluorophenyl group enhances certain reaction pathways and can influence the compound's behavior in organic synthesis.

The nitrogen atom in the azepane ring can serve as a nucleophile in substitution reactions, while the fluorine atom on the phenyl ring may participate in specific coupling reactions or serve as a site for further functionalization.

Synthesis Methods

The synthesis of 4-(4-Fluorophenyl)azepane hydrochloride typically involves multiple steps and can be achieved through various organic synthesis techniques. While the search results don't provide explicit step-by-step synthesis procedures specifically for this compound, we can infer potential methods based on similar compounds and general principles of heterocyclic chemistry.

General Synthesis Approaches

Synthesis of azepane derivatives typically involves either ring-forming reactions or modifications of pre-existing seven-membered rings. For 4-(4-Fluorophenyl)azepane hydrochloride, common approaches might include:

-

Ring closure reactions starting from appropriately substituted linear precursors

-

Functionalization of the azepane ring with the 4-fluorophenyl group

-

Reduction of corresponding lactams followed by introduction of the aromatic substituent

-

Conversion of the free base to the hydrochloride salt in the final step

Related Synthetic Pathways

Information from related compounds can provide insights into potential synthesis routes. For instance, synthesis of similar compounds such as 4-(4-Chlorophenyl)-1,4-diazepan-1-yl derivatives involves coupling reactions with aryl halides . These approaches might be adapted for the synthesis of 4-(4-Fluorophenyl)azepane, with subsequent conversion to the hydrochloride salt.

In a related synthesis described in search result , coupling of homopiperazine with 4-iodochlorobenzene in the presence of CuI was reported. A similar approach might be employed for coupling azepane with 4-fluoroiodobenzene to produce the target compound's precursor .

Biological Activities and Applications

The biological activities and potential applications of 4-(4-Fluorophenyl)azepane hydrochloride can be inferred from its structural features and the known properties of related compounds. The combination of the azepane ring and para-fluorophenyl group creates a scaffold with potential for various biological interactions.

Structure-Activity Relationships

The mechanism of action for 4-(4-Fluorophenyl)azepane hydrochloride likely involves interactions with specific molecular targets within biological systems. The fluorophenyl group is known to enhance binding affinity to certain receptors, which can facilitate modulation of various biological pathways.

In related research, structure-activity relationship studies on compounds with similar motifs, such as homopiperazine analogs of haloperidol, have demonstrated that structural modifications significantly affect binding affinity at neurotransmitter receptors, including dopamine and serotonin receptor subtypes .

Pharmaceutical Research Applications

As a building block, 4-(4-Fluorophenyl)azepane hydrochloride serves in the development of more complex molecules and potential therapeutic agents. Its unique structure makes it valuable in medicinal chemistry for creating focused compound libraries and exploring new chemical space.

Research Findings and Current Studies

Research on 4-(4-Fluorophenyl)azepane hydrochloride specifically is limited in the available search results, but studies on related compounds provide insights into its potential research applications and properties.

Related Compound Studies

Structure-activity relationship studies on similar compounds, such as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl) butan-1-one (SYA 013), have demonstrated that modifications of the basic structure can significantly affect binding profiles at various receptor types, including dopamine and serotonin receptors .

These studies have led to the identification of several compounds with promising profiles for development as antipsychotic agents, suggesting that 4-(4-Fluorophenyl)azepane hydrochloride might serve as a valuable scaffold for similar applications .

Synthetic Chemistry Applications

The unique structure of 4-(4-Fluorophenyl)azepane hydrochloride makes it potentially valuable in synthetic chemistry applications. The seven-membered ring with specific substitution patterns provides a template for further functionalization and development of more complex molecular architectures.

The compound may serve as an intermediate in the synthesis of more elaborate structures with diverse biological activities, particularly those targeting central nervous system receptors where the fluorophenyl group can enhance binding specificity .

Future Research Directions

Future research directions for 4-(4-Fluorophenyl)azepane hydrochloride could include:

-

Comprehensive evaluation of its binding profile against various receptor types

-

Investigation of its potential as a scaffold for developing targeted therapeutic agents

-

Exploration of structure-activity relationships through systematic modifications

-

Development of optimized synthesis routes for the compound and its derivatives

-

Studies of its pharmacokinetic and pharmacodynamic properties in relevant biological systems

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-(4-Fluorophenyl)azepane hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Structural Analogs

Several structural analogs of 4-(4-Fluorophenyl)azepane hydrochloride appear in the search results, allowing for comparative analysis:

The substitution pattern and position of the fluorine atom significantly affect the compounds' physical properties, binding characteristics, and potential biological activities .

Effect of Structural Modifications

The position of substituents on the phenyl ring (para vs. meta) and the presence or absence of a methylene linker between the azepane and the aromatic ring can dramatically alter binding profiles and pharmacological properties .

For instance, the comparison between 4-(4-Fluorophenyl)azepane hydrochloride and 4-Phenylazepane hydrochloride demonstrates how the addition of a fluorine atom can enhance binding affinity to certain receptors and potentially improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume